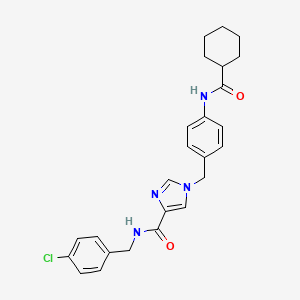

N-(4-chlorobenzyl)-1-(4-(cyclohexanecarboxamido)benzyl)-1H-imidazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-chlorobenzyl)-1-(4-(cyclohexanecarboxamido)benzyl)-1H-imidazole-4-carboxamide , also known by its chemical formula C7H13NO , is a synthetic compound with versatile properties. It falls within the class of imidazole derivatives and exhibits potential applications in drug development and biological studies .

Synthesis Analysis

The synthesis of this compound involves sequential reactions. Starting from the appropriate precursors, the chlorobenzyl group is introduced, followed by the cyclohexanecarboxamido and benzyl groups. The imidazole ring is then formed, leading to the final product. Detailed synthetic pathways and conditions are documented in relevant literature .

Molecular Structure Analysis

The molecular structure of N-(4-chlorobenzyl)-1-(4-(cyclohexanecarboxamido)benzyl)-1H-imidazole-4-carboxamide consists of several functional groups. The chlorobenzyl and cyclohexanecarboxamido moieties contribute to its overall shape and reactivity. The imidazole ring confers specific properties related to its biological activity .

Chemical Reactions Analysis

This compound may participate in various chemical reactions. For instance, it could undergo nucleophilic substitution, oxidation, or coordination reactions. Investigating its reactivity with different reagents and conditions is crucial for understanding its behavior in various contexts .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Synthetic Chemistry Applications

Research in synthetic chemistry often explores the synthesis and functionalization of imidazole derivatives due to their importance in pharmaceuticals and materials science. For example, the study by Yıldırım et al. (2005) demonstrates experimental and theoretical studies on the functionalization reactions of related compounds, highlighting the versatility of imidazole derivatives in synthesizing diverse molecular structures (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005). Similarly, Khramov et al. (2006) presented a highly efficient synthesis and solid-state characterization of benzobis(imidazolium) salts from related precursors, showcasing the potential for creating novel materials with unique properties (Dimitri M. Khramov, Andrew J Boydston, & C. Bielawski, 2006).

Medicinal Chemistry Applications

In medicinal chemistry, the structural motifs present in "N-(4-chlorobenzyl)-1-(4-(cyclohexanecarboxamido)benzyl)-1H-imidazole-4-carboxamide" are common in compounds with significant biological activities. For instance, Carini et al. (1991) discovered a series of nonpeptide angiotensin II receptor antagonists based on N-(biphenylylmethyl)imidazoles, demonstrating the importance of imidazole derivatives in developing antihypertensive drugs (D. Carini et al., 1991). Furthermore, research by Lang et al. (1999) on fluorine-18-labeled 5-HT1A antagonists, which included derivatives of cyclohexanecarboxamide, shows the relevance of such structures in designing radiolabeled compounds for imaging studies in neuropsychiatric disorders (L. Lang et al., 1999).

Mécanisme D'action

The precise mechanism of action for N-(4-chlorobenzyl)-1-(4-(cyclohexanecarboxamido)benzyl)-1H-imidazole-4-carboxamide remains an active area of research. It may interact with specific receptors, enzymes, or cellular pathways, affecting processes such as signal transduction, gene expression, or protein function. Further studies are needed to elucidate its mode of action.

Propriétés

IUPAC Name |

N-[(4-chlorophenyl)methyl]-1-[[4-(cyclohexanecarbonylamino)phenyl]methyl]imidazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN4O2/c26-21-10-6-18(7-11-21)14-27-25(32)23-16-30(17-28-23)15-19-8-12-22(13-9-19)29-24(31)20-4-2-1-3-5-20/h6-13,16-17,20H,1-5,14-15H2,(H,27,32)(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSKTIQCGLJMLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzyl)-1-(4-(cyclohexanecarboxamido)benzyl)-1H-imidazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2915486.png)

![methyl N-[3-(dimethylamino)propyl]-N-methylcarbamate](/img/structure/B2915487.png)

![1-(4-Chlorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2915490.png)

![(3E)-3-{[(2,5-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2915491.png)

![(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2915492.png)

![2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2915497.png)

![N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2915508.png)